2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2/c1-2-18-3-5-19(6-4-18)22-15-23-25(34)31(27-17-32(23)28-22)16-24(33)30-13-11-29(12-14-30)21-9-7-20(26)8-10-21/h3-10,15,17H,2,11-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMOQNPJNTZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C25H28FN5O
- Molecular Weight: 465.6 g/mol
- CAS Number: 898368-16-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperazine ring and fluorophenyl group enhances its binding affinity and specificity towards these targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
- Studies have shown that derivatives containing piperazine moieties can inhibit cancer cell proliferation. Specifically, compounds similar to the one in focus have demonstrated moderate to significant efficacy against human breast cancer cells with IC50 values around 18 μM .
2. Enzyme Inhibition
- The compound has been investigated for its ability to inhibit Poly (ADP-Ribose) Polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells .
3. Antimicrobial Properties
- There is emerging evidence suggesting potential antimicrobial effects against various pathogens, although specific data on this compound's efficacy against bacteria or fungi remains limited.
Case Studies
Several studies have explored the biological activity of compounds structurally related to the target molecule:
| Study | Compound | IC50 Value (μM) | Biological Target |
|---|---|---|---|
| 5e | 18 | Human breast cancer cells | |
| 5c | Competitive inhibitor | Tyrosinase enzyme | |
| PYZ3 | 0.011 | COX-II protein |
Detailed Research Findings
- Anticancer Efficacy : Research published in Molecules highlights that compounds derived from the piperazine scaffold exhibit significant cytotoxic effects on breast cancer cell lines by targeting PARP1 activity. The study emphasizes that modifications to the piperazine structure can enhance anticancer properties .
- Enzyme Interaction Studies : Kinetic studies have demonstrated that similar compounds act as competitive inhibitors against key enzymes involved in metabolic pathways, suggesting a promising avenue for drug development targeting metabolic disorders .
- Toxicity Assessment : Preliminary toxicity assays indicate that many derivatives are non-toxic to human embryonic kidney cells (HEK-293), which is critical for their potential therapeutic application .
Scientific Research Applications
Overview
The compound 2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one , often referred to in scientific literature by its systematic name, is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a pyrazolo-triazine core, suggests diverse biological activities.
Neuropharmacology
The compound's structural similarity to known psychoactive substances indicates its potential as a neuropharmacological agent . Studies have shown that similar compounds can act as inhibitors of cholinesterase enzymes, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The fluorophenyl group enhances lipophilicity and may increase binding affinity to neurotransmitter receptors, potentially improving therapeutic efficacy .
Cancer Research
Preliminary studies suggest that pyrazolo-triazine derivatives exhibit anti-cancer properties. The compound may inhibit specific pathways involved in tumor growth and proliferation. For instance, its mechanism might include the modulation of cell cycle regulators or apoptosis-inducing factors .
Cardiovascular Research
Given its potential effects on calcium signaling pathways through ryanodine receptor activation, this compound could be explored for applications in cardiovascular research. Alterations in calcium homeostasis are known to affect cardiac function and could lead to therapeutic strategies for heart diseases.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what methodological considerations are critical?
The synthesis involves multi-step reactions, including:
- Formation of intermediates : The pyrazolo-triazinone core is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. The 4-ethylphenyl group is introduced via Suzuki coupling or nucleophilic substitution .
- Piperazine coupling : The 4-(4-fluorophenyl)piperazine moiety is attached using a 2-oxoethyl linker via amidation or alkylation under controlled pH and temperature (e.g., DMF as solvent, 60–80°C) .
- Purification : Column chromatography and recrystallization are used to isolate the final product. Purity is confirmed via HPLC (>95%) and NMR .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and linker integrity (e.g., piperazine NH protons at δ 2.5–3.5 ppm, fluorophenyl signals at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ calculated for C₂₈H₂₆FN₇O₂: 528.2154) .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in crystalline derivatives .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, PI3K) or receptor binding (e.g., serotonin/dopamine receptors due to the piperazine moiety) at 1–10 μM concentrations .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Modify substituents : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity. Test variants in enzymatic assays .
- Linker optimization : Compare 2-oxoethyl with alternative linkers (e.g., ethylene glycol, methylene) for flexibility and metabolic stability .
- Piperazine analogs : Substitute 4-fluorophenyl with heteroaromatic groups (e.g., pyridine) to reduce off-target effects .
Q. How should researchers address contradictory data in biological activity assays?
- Validate assay conditions : Ensure consistency in buffer pH, temperature, and cell passage number. Replicate experiments across multiple labs .
- Check compound integrity : Re-analyze purity via HPLC and confirm absence of degradation products (e.g., oxidized piperazine) .
- Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding if enzymatic assays show variability .
Q. What computational methods predict this compound’s binding interactions and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., piperazine moiety in serotonin receptor pockets) .
- QSAR modeling : Train models on analogs with known logP and IC₅₀ values to predict bioavailability and toxicity .
- MD simulations : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What strategies optimize reaction conditions for synthetic scale-up?
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and minimize by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
